Rac-methyl 1-[(3R,4S)-4-hydroxyoxolan-3-yl]-1H-1,2,3-triazole-4-carboxylate
Overview
Description
Rac-methyl 1-[(3R,4S)-4-hydroxyoxolan-3-yl]-1H-1,2,3-triazole-4-carboxylate is a synthetic compound that has garnered significant attention in the scientific community due to its diverse range of applications in various fields of research and industry. This compound is known for its unique structural features, which include a triazole ring and a hydroxyoxolan moiety, making it a valuable subject of study in organic chemistry and related disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Rac-methyl 1-[(3R,4S)-4-hydroxyoxolan-3-yl]-1H-1,2,3-triazole-4-carboxylate typically involves the following steps:
Formation of the Triazole Ring: This can be achieved through a 1,3-dipolar cycloaddition reaction between an azide and an alkyne.
Introduction of the Hydroxyoxolan Moiety: This step involves the selective hydroxylation of a tetrahydrofuran derivative.
Esterification: The final step is the esterification of the carboxylic acid group with methanol to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
Rac-methyl 1-[(3R,4S)-4-hydroxyoxolan-3-yl]-1H-1,2,3-triazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The triazole ring can be reduced under specific conditions.
Substitution: The ester group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of a reduced triazole derivative.
Substitution: Formation of various substituted esters or amides.
Scientific Research Applications
Rac-methyl 1-[(3R,4S)-4-hydroxyoxolan-3-yl]-1H-1,2,3-triazole-4-carboxylate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Rac-methyl 1-[(3R,4S)-4-hydroxyoxolan-3-yl]-1H-1,2,3-triazole-4-carboxylate involves its interaction with specific molecular targets. The triazole ring can interact with enzymes and receptors, modulating their activity. The hydroxyoxolan moiety may also play a role in its biological activity by facilitating interactions with biomolecules.
Comparison with Similar Compounds
Similar Compounds
- Methyl 1-[(3R,4S)-4-hydroxyoxolan-3-yl]-1H-1,2,3-triazole-4-carboxylate
- Ethyl 1-[(3R,4S)-4-hydroxyoxolan-3-yl]-1H-1,2,3-triazole-4-carboxylate
Uniqueness
Rac-methyl 1-[(3R,4S)-4-hydroxyoxolan-3-yl]-1H-1,2,3-triazole-4-carboxylate is unique due to its specific stereochemistry and the presence of both a triazole ring and a hydroxyoxolan moiety. This combination of features makes it a valuable compound for studying structure-activity relationships and developing new chemical entities.
Properties
IUPAC Name |
methyl 1-[(3R,4S)-4-hydroxyoxolan-3-yl]triazole-4-carboxylate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O4/c1-14-8(13)5-2-11(10-9-5)6-3-15-4-7(6)12/h2,6-7,12H,3-4H2,1H3/t6-,7-/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVKRKAHAGSIFFG-RNFRBKRXSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN(N=N1)C2COCC2O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C1=CN(N=N1)[C@@H]2COC[C@H]2O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.